Altromycin H
Overview
Description
Altromycin H is a member of the altromycin family, which are anthraquinone-derived antibiotics known for their potent cytotoxic activity against various tumor cell lines and Gram-positive bacteria . These compounds are structurally related to pluramycin-type antibiotics but possess unique structural features that distinguish them from other members of this class .
Preparation Methods
Synthetic Routes and Reaction Conditions: Altromycin H is typically produced through fermentation using a specific strain of actinomycete, designated as Strain AB 1246E-26 . The fermentation process involves the use of a nutrient-rich medium containing glucose, yeast extract, and calcium carbonate, with aeration and agitation at a temperature of 28°C . The compound is then extracted from the fermentation broth using organic solvents after pH adjustment .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process, with optimization for higher yields. The fermentation broth is subjected to high-speed countercurrent chromatography for the separation and purification of individual altromycin components .
Chemical Reactions Analysis
Types of Reactions: Altromycin H undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
Altromycin H has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying anthraquinone chemistry and its derivatives.
Biology: Investigated for its interactions with DNA and its potential as a DNA-binding agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new antibiotics and anticancer agents.
Mechanism of Action
Altromycin H exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription . This mechanism is similar to other anthraquinone antibiotics, but this compound’s unique structural features enhance its binding affinity and specificity .
Comparison with Similar Compounds
Altromycin A, B, C, D, E, F, G, and I: These compounds share a similar anthraquinone core but differ in their substituents and glycosidic attachments.
Pluramycin: Structurally related but lacks some of the unique features of Altromycin H.
Uniqueness: this compound is unique due to its specific glycosidic attachments and the presence of a dimethyloxiran moiety, which contribute to its enhanced biological activity and specificity .
Properties
IUPAC Name |
2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]naphtho[2,3-h]chromene-4,7,12-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41NO12/c1-14-29(40)22(44-7)12-25(46-14)48-34-15(2)45-23(13-35(34,4)37-6)17-8-9-18-26(31(17)42)32(43)27-19(30(18)41)10-20(38)28-21(39)11-24(47-33(27)28)36(5)16(3)49-36/h8-11,14-16,22-23,25,29,34,37-38,40,42H,12-13H2,1-7H3/t14-,15+,16?,22+,23-,25-,29-,34-,35+,36?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQINBXVKXTMSP-RHYVXZBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@]2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160219-87-4 | |
Record name | Altromycin H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160219874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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